molecular formula C15H12O4 B1251404 Avicequinone C

Avicequinone C

Cat. No. B1251404
M. Wt: 256.25 g/mol
InChI Key: QZQGLRFURVFIFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Avicequinone C is a natural product found in Avicennia marina, Avicennia, and other organisms with data available.

Scientific Research Applications

Inhibition of 5α-Reductase-Type 1

Avicequinone C, found in Avicennia marina, exhibits significant inhibitory activity against 5α-reductase-type 1 (5α-R1). This enzyme is responsible for the over-production of 5α-dihydrotestosterone (5α-DHT), which causes androgenic alopecia. Avicequinone C was identified as a potent 5α-R1 inhibitor, reducing 5α-DHT production and demonstrating potential as a treatment for hair loss conditions like androgenic alopecia (Jain, Monthakantirat, Tengamnuay, & De-Eknamkul, 2014).

Anti-Cancer Activity

Liposomal formulations of Avicequinone-B (a related compound of Avicequinone C) have been studied for their effects on cutaneous squamous cell carcinoma cells. These formulations have demonstrated a significant cytotoxic effect on cancer cells, inducing apoptosis and affecting several signaling pathways including ERK, p38, and JNK (Hu, Su, Lai, Tseng, & Yen, 2019).

Molecular Docking and Steroid 5α-Reductase Inhibition

Further studies have involved the synthesis of Avicequinone C analogues to explore their potential as steroid 5α-reductase inhibitors. These studies utilize molecular docking and biological evaluation methods, indicating the importance of the furanonaphthoquinone moiety and the substituent at the furan ring in inhibiting steroid 5α-reductase (Karnsomwan, Netcharoensirisuk, Rungrotmongkol, De-Eknamkul, & Chamni, 2017).

Transcriptomic Changes in Colorectal Cancer Cells

Avicequinone B has been studied for its effect on transcriptomic changes in colorectal cancer cells. The compound has shown the ability to reduce the viability of various cancer cells and induce changes in gene expression, affecting pathways like JAK-STAT, MAPK, and PI3K-AKT (Ocampo et al., 2020).

Antiproliferative and Antibacterial Effects

Several naphthoquinone derivatives, including Avicequinone C, from Avicennia marina have shown strong antiproliferative and moderate cytotoxic activities, as well as antibacterial effects. This demonstrates the potential of Avicequinone C in anti-cancer and anti-bacterial therapies (Han et al., 2007).

Anti-Trypanosomal Activity

In research focused on the discovery of bioactive compounds, Avicequinone C isolated from the mangrove plant Avicennia lanata has shown significant anti-trypanosomal activity, indicating its potential as a treatment against diseases like sleeping sickness (Mazlan, Clements, & Edrada-Ebel, 2020).

properties

Product Name

Avicequinone C

Molecular Formula

C15H12O4

Molecular Weight

256.25 g/mol

IUPAC Name

2-(2-hydroxypropan-2-yl)benzo[f][1]benzofuran-4,9-dione

InChI

InChI=1S/C15H12O4/c1-15(2,18)11-7-10-12(16)8-5-3-4-6-9(8)13(17)14(10)19-11/h3-7,18H,1-2H3

InChI Key

QZQGLRFURVFIFL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC2=C(O1)C(=O)C3=CC=CC=C3C2=O)O

synonyms

avicequinone C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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